molecular formula C20H26N2OS B6027014 1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone

1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone

Cat. No. B6027014
M. Wt: 342.5 g/mol
InChI Key: BZEWFNNOTXCZNW-UHFFFAOYSA-N
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Description

1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone, also known as Tianeptine, is a tricyclic antidepressant drug that was discovered in the 1960s. It is used to treat depression, anxiety, and other mood disorders. The compound has been the subject of scientific research for several years, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of tianeptine is not fully understood. It is believed to work by modulating the glutamatergic system and increasing the uptake of serotonin. 1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has also been shown to have an effect on the opioid system, specifically the mu-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the uptake of serotonin in the brain, which may contribute to its antidepressant effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. Additionally, tianeptine has been shown to decrease the release of cortisol, a stress hormone.

Advantages and Limitations for Lab Experiments

1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Another advantage is that it has a relatively low toxicity and is generally well tolerated. However, one limitation is that it has a short half-life and must be administered multiple times per day. Additionally, tianeptine has been shown to have addictive potential and should be used with caution.

Future Directions

There are several future directions for research on tianeptine. One direction is to further explore its effects on cognitive function and neuroplasticity. Another direction is to investigate its potential as a treatment for post-traumatic stress disorder (PTSD). Additionally, there is interest in developing new compounds based on the structure of tianeptine that may have improved efficacy and fewer side effects.

Synthesis Methods

1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone can be synthesized through a multi-step process starting from 2-chlorothiophene. The first step involves the reaction of 2-chlorothiophene with sodium hydride in dimethylformamide to produce 2-thienyllithium. The second step involves the reaction of 2-thienyllithium with 4-chlorobenzyl chloride in tetrahydrofuran to produce 4-[2-thienyl]-benzyl chloride. The third step involves the reaction of 4-[2-thienyl]-benzyl chloride with N-methylpiperidine in acetonitrile to produce 4-[2-thienyl]-benzyl-N-methylpiperidine. The final step involves the reaction of 4-[2-thienyl]-benzyl-N-methylpiperidine with ethyl chloroacetate in acetonitrile to produce this compound.

Scientific Research Applications

1-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)-2-thienyl]ethanone has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in treating major depressive disorder, generalized anxiety disorder, and social anxiety disorder. This compound has also been studied for its effects on cognitive function, memory, and neuroplasticity.

properties

IUPAC Name

1-[4-[[3-[benzyl(methyl)amino]piperidin-1-yl]methyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-16(23)20-11-18(15-24-20)13-22-10-6-9-19(14-22)21(2)12-17-7-4-3-5-8-17/h3-5,7-8,11,15,19H,6,9-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEWFNNOTXCZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCCC(C2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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